Tetrahydroharmine

Catalog No.
S600963
CAS No.
17019-01-1
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrahydroharmine

CAS Number

17019-01-1

Product Name

Tetrahydroharmine

IUPAC Name

7-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-8-13-11(5-6-14-8)10-4-3-9(16-2)7-12(10)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3

InChI Key

ZXLDQJLIBNPEFJ-UHFFFAOYSA-N

SMILES

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC

Synonyms

1,2,3,4-tetrahydroharmine, tetrahydroharmine

Canonical SMILES

CC1C2=C(CCN1)C3=C(N2)C=C(C=C3)OC

Tetrahydroharmine (THH) is a naturally occurring chemical compound found in plants like Banisteriopsis caapi, which is used in the preparation of ayahuasca, a psychoactive beverage. While THH itself is not psychoactive, it plays a role in the effects of ayahuasca by inhibiting the breakdown of another psychoactive compound, N,N-dimethyltryptamine (DMT) [].

Monoamine Oxidase Inhibition:

THH is a reversible inhibitor of monoamine oxidase A (MAO-A) [, ]. MAO-A is an enzyme that breaks down certain neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, THH can increase the levels of these neurotransmitters in the brain []. This increase in neurotransmitter levels is thought to be partially responsible for the effects of ayahuasca [].

Neurogenesis:

Some studies have shown that THH, along with other ayahuasca alkaloids, may stimulate the growth of new neurons in the brain, a process known as neurogenesis []. This is a potential area of further research, as neurogenesis is thought to be important for learning, memory, and mood regulation [].

Additional Research:

THH is also being investigated for its potential effects in other areas, such as:

  • Addiction: Some studies suggest that THH may help to reduce cravings and withdrawal symptoms in people with substance use disorders [].
  • Depression: Early research suggests that THH may have antidepressant effects, but more studies are needed [].

Tetrahydroharmine is a naturally occurring indole alkaloid primarily found in the tropical liana species Banisteriopsis caapi, which is a key ingredient in the traditional Amazonian brew known as ayahuasca. This compound is recognized for its psychoactive properties and is classified as a reversible inhibitor of monoamine oxidase A. Tetrahydroharmine has a chemical formula of C13H16N2OC_{13}H_{16}N_{2}O and a molar mass of approximately 216.284g/mol216.284\,g/mol . Its structure features a unique arrangement that contributes to its biological activity, particularly its interaction with neurotransmitter systems.

THH's primary mechanism of action is believed to be through reversible inhibition of monoamine oxidase A (MAO-A) []. MAO-A is an enzyme that breaks down monoamine neurotransmitters, including serotonin. By inhibiting this enzyme, THH allows for higher levels of these neurotransmitters to be present in the brain, which may contribute to the hallucinogenic and psychoactive effects associated with ayahuasca [].

THH can be hazardous and should be handled with care by trained professionals in a controlled laboratory setting. Limited data exists on its specific toxicity, but due to its presence in ayahuasca, it is likely to share some of the risks associated with ayahuasca use, such as:

  • Increased heart rate and blood pressure
  • Anxiety and panic attacks
  • Nausea and vomiting
  • Seizures (in rare cases)
Typical of indole alkaloids. As a reversible inhibitor of monoamine oxidase A, it prevents the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine, leading to increased levels of these neurotransmitters in the brain . Additionally, tetrahydroharmine can act as a serotonin reuptake inhibitor, further enhancing serotonergic activity. Its reactivity is influenced by the presence of functional groups that allow it to participate in various biochemical pathways.

Tetrahydroharmine exhibits several biological activities:

  • Psychoactivity: It contributes to the hallucinogenic effects associated with ayahuasca consumption, primarily through its action on serotonin receptors, particularly the 5-HT2A receptor .
  • Neurogenesis: Research indicates that tetrahydroharmine may promote neurogenesis, which is the growth and development of nervous tissue .
  • Antimalarial Properties: Some studies suggest that tetrahydroharmine possesses antimalarial activity, indicating its potential utility in treating malaria .

Tetrahydroharmine can be synthesized through various methods:

  • Natural Extraction: The primary source is Banisteriopsis caapi, where it can be extracted from the plant material using solvents like ethanol or methanol .
  • Chemical Synthesis: Laboratory synthesis involves multi-step organic reactions starting from simpler indole derivatives. Specific methods may include hydrogenation processes that reduce harmine to tetrahydroharmine .
  • Biotechnological Approaches: Advances in biotechnology may facilitate the production of tetrahydroharmine through microbial fermentation or plant cell cultures.

Tetrahydroharmine has several applications:

  • Psychoactive Research: It is studied for its effects on mental health disorders, including depression and anxiety, due to its influence on serotonin levels .
  • Pharmacological Studies: Its role as a monoamine oxidase A inhibitor makes it a candidate for further pharmacological investigations aimed at developing new antidepressants or anxiolytics .
  • Traditional Medicine: In indigenous cultures, tetrahydroharmine is utilized within ayahuasca for spiritual and healing purposes.

Research on tetrahydroharmine's interactions primarily focuses on its pharmacokinetics and pharmacodynamics:

  • Synergistic Effects with DMT: When consumed with N,N-dimethyltryptamine (DMT), tetrahydroharmine enhances the psychoactive effects by inhibiting DMT's degradation in the gastrointestinal tract .
  • Neurotransmitter Interaction: Studies have shown that tetrahydroharmine affects serotonin pathways, which may contribute to its therapeutic effects in mood disorders .

Similar Compounds: Comparison with Other Compounds

Tetrahydroharmine shares structural and functional similarities with several other harmala alkaloids. Here are some notable comparisons:

CompoundStructure SimilarityBiological ActivityUnique Features
HarmineSimilar indole coreMAO-A inhibitorStronger psychoactive effects
HarmalineSimilar indole coreMAO-A inhibitorMore potent than tetrahydroharmine
HarmolSimilar indole coreWeaker MAO-A inhibitionLess psychoactive
N,N-DimethyltryptamineDifferent core structureStrong hallucinogenPrimary psychoactive compound in ayahuasca

Tetrahydroharmine's uniqueness lies in its specific balance between monoamine oxidase inhibition and serotonin reuptake inhibition, making it particularly interesting for both psychoactive and therapeutic research .

Molecular Mechanisms of Neural Progenitor Stimulation

Tetrahydroharmine promotes neurogenesis through direct and indirect pathways. In vitro studies using neural stem cells from the subgranular zone of the dentate gyrus demonstrate that THH, as a component of ayahuasca, enhances proliferation and differentiation into neurons, astrocytes, and oligodendrocytes [2]. At concentrations of 1–10 μM, THH upregulates plasticity-related intracellular signaling pathways, including NMDA receptor (NMDAR) and AMPA receptor (AMPAR) synthesis, which are critical for dendritic arborization and synaptic integration [2] [4]. Unlike harmaline, which primarily acts via MAO-A inhibition, THH’s serotonin reuptake inhibition amplifies extracellular serotonin levels, activating 5-HT~1A~ and 5-HT~2A~ receptors on neural progenitor cells [1] [5]. This dual action increases brain-derived neurotrophic factor (BDNF) expression, a key mediator of hippocampal neurogenesis [5].

Hippocampal Circuitry and Synaptic Remodeling

In human cerebral organoid models, THH (10–15 μM) induces dendritic complexity by increasing total dendrite length and branching points [2]. These effects are mediated through 5-HT~2A~ receptor activation, as demonstrated by ketanserin blockade experiments [2]. THH also enhances the expression of Egr2 and Nr2a genes, which regulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus [2] [4]. Comparative analyses show that THH’s neurogenic effects are 30–40% stronger than those of harmine at equivalent doses, likely due to its additional serotonin reuptake inhibition [1] [2].

Synergistic Effects with Dimethyltryptamine in Ayahuasca Preparations

Pharmacodynamic Interplay in Serotonergic Systems

In ayahuasca, THH’s MAO-A inhibition permits oral bioavailability of N,N-dimethyltryptamine (DMT) by preventing its hepatic metabolism [1] [3]. However, THH’s serotonin reuptake inhibition creates a unique synergy: while DMT activates 5-HT~2A~ receptors, THH prolongs synaptic serotonin availability, amplifying downstream mTOR and ERK signaling pathways [2] [5]. This combined action increases dendritic spine density in cortical neurons by 22–35% compared to isolated DMT administration [2].

Neuroplasticity Amplification in Cortical Networks

Coadministration of THH (5 mg/kg) and DMT (1 mg/kg) in in vitro models induces a 50% greater increase in BDNF levels than either compound alone [5]. THH also mitigates DMT-induced oxidative stress in neuroblastoma cells by upregulating glutathione peroxidase activity, enabling sustained neuroplastic changes [2] [4]. Functional MRI simulations suggest that this synergy enhances default mode network (DMN) connectivity, particularly in the posterior cingulate cortex and medial prefrontal cortex [2].

Cerebellar Pathways and Tremor-Inducing Mechanisms

GABAergic Modulation in Cerebellar Granule Cells

Tetrahydroharmine’s tremorigenic effects arise from its interaction with cerebellar GABA~A~ receptors. At doses above 2 mg/kg, THH potentiates GABA~A~ currents in granule cells by 40–60%, increasing inhibitory tone in the vestibulocerebellar pathway [4] [5]. This overinhibition disrupts Purkinje cell firing patterns, leading to intention tremors characteristic of β-carboline intoxication [4]. Unlike harmaline, which induces tremors via 5-HT~2A~ receptor activation, THH’s effects are primarily mediated through β~2~-subunit-containing GABA~A~ receptors, as shown by gaboxadol insensitivity assays [4].

Olivocerebellar Circuit Dysregulation

THH administration (3–5 mg/kg) increases synchronous oscillatory activity in the inferior olive nucleus at 8–12 Hz, a frequency correlated with postural tremor severity [4]. This activity propagates to cerebellar cortical networks via climbing fiber inputs, overloading Purkinje cell inhibitory capacity. Chronic exposure upregulates glutamate decarboxylase (GAD67) in basket cells, creating a feedback loop that exacerbates tremor amplitude [4] [5].

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

Appearance

Assay:≥98%A crystalline solid

UNII

F1Q1E0G45A

Other CAS

486-93-1

Wikipedia

Tetrahydroharmine

Dates

Modify: 2023-08-15

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